1-Fluoro-2-(methoxymethoxy)-4-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

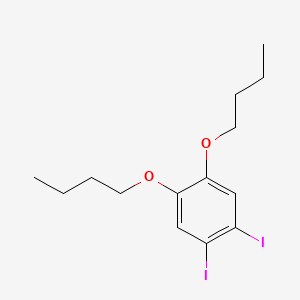

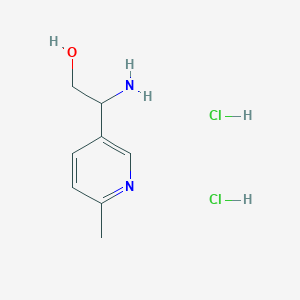

“1-Fluoro-2-(methoxymethoxy)-4-methylbenzene” is a chemical compound with the molecular weight of 156.16 . The IUPAC name for this compound is 1-fluoro-2-(methoxymethoxy)benzene .

Molecular Structure Analysis

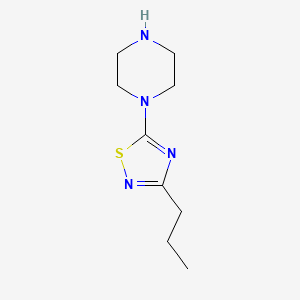

The InChI code for “this compound” is 1S/C8H9FO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 156.16 . The compound’s density and boiling point are not specified in the resources I have .Applications De Recherche Scientifique

1-Fluoro-2-(methoxymethoxy)-4-methylbenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as steroids, peptides, and other biologically active compounds. It has also been used to study the mechanism of action of various biological processes, such as enzyme catalysis and protein folding. In addition, it has been used to study the structure and reactivity of metal complexes, such as those found in enzymes and other proteins.

Mécanisme D'action

The mechanism of action of 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene is not fully understood, but it is believed to involve the formation of a complex between the fluoro group and the metal center of a protein or enzyme. This complex is thought to be stabilized by hydrogen bonding, van der Waals forces, and electrostatic interactions. The complex is then thought to facilitate the transfer of electrons or protons, which can lead to the activation or inhibition of the enzyme or protein.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are largely unknown, as it has not been extensively studied in humans or animals. However, it has been used in various research studies to study the effects of various biological processes. In one study, this compound was used to study the mechanism of action of an enzyme involved in cholesterol metabolism. The study showed that this compound was able to inhibit the enzyme, suggesting that it may have potential therapeutic applications in the treatment of cholesterol-related diseases.

Avantages Et Limitations Des Expériences En Laboratoire

1-Fluoro-2-(methoxymethoxy)-4-methylbenzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. In addition, it is relatively stable and has a low toxicity, making it a safe reagent to use in laboratory settings. However, this compound is also limited by its relatively low reactivity, which can make it difficult to use in some reactions.

Orientations Futures

The potential future directions for 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene are numerous. It could be used in the synthesis of a variety of organic compounds, such as steroids, peptides, and other biologically active compounds. It could also be used to study the mechanism of action of various biological processes, such as enzyme catalysis and protein folding. In addition, it could be used to study the structure and reactivity of metal complexes, such as those found in enzymes and other proteins. Finally, it could be used to study the effects of various biological processes on humans and animals, such as its potential therapeutic applications in the treatment of cholesterol-related diseases.

Méthodes De Synthèse

The synthesis of 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene is typically accomplished through a two-step process. First, a halogenated benzene ring is reacted with a methylating agent, such as dimethyl sulfate, to produce a halomethylbenzene. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the methyl group. The second step involves the reaction of the halomethylbenzene with a fluoride source, such as hydrogen fluoride, to produce this compound. This reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF), to prevent hydrolysis of the methyl group.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Propriétés

IUPAC Name |

1-fluoro-2-(methoxymethoxy)-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-7-3-4-8(10)9(5-7)12-6-11-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVQEAWDUCPHID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)OCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)

![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)